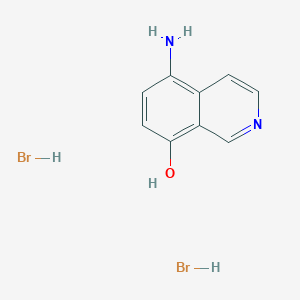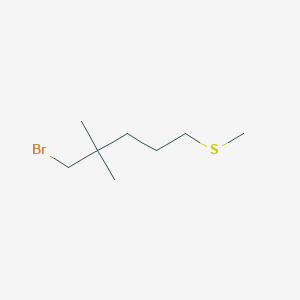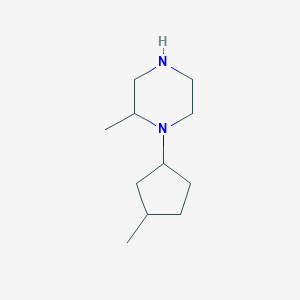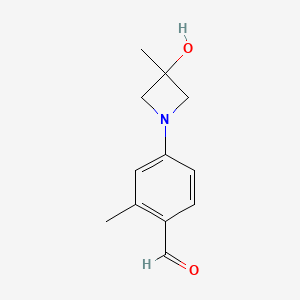![molecular formula C8H7FOS B13202708 2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
2-[(2-Fluorophenyl)sulfanyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)sulfanyl]acetaldehyde is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a sulfanyl group and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 2-fluorothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Fluorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-[(2-Fluorophenyl)sulfanyl]acetic acid.
Reduction: 2-[(2-Fluorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)sulfanyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde
- 2-[(3-Fluorophenyl)sulfanyl]acetaldehyde
- 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde
Uniqueness
2-[(2-Fluorophenyl)sulfanyl]acetaldehyde is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H7FOS |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7FOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2 |
Clé InChI |
NAMBKTHYVWKSKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)F)SCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)



![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)







![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13202695.png)
